molecular formula C24H28ClN3O4 B11118895 Ethyl 2-(5-chloro-2-hydroxyphenyl)-4-(2-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate

Ethyl 2-(5-chloro-2-hydroxyphenyl)-4-(2-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate

Cat. No.: B11118895
M. Wt: 457.9 g/mol
InChI Key: VZQPHMYFOYVPIZ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-2-hydroxyphenyl)-4-(2-methoxyphenyl)-1,5,9-triazaspiro[55]undec-1-ene-9-carboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloro-2-hydroxyphenyl)-4-(2-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include chlorinating agents, methoxylating agents, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors and automated systems to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-2-hydroxyphenyl)-4-(2-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify its functional groups.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Ethyl 2-(5-chloro-2-hydroxyphenyl)-4-(2-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloro-2-hydroxyphenyl)-4-(2-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(5-chloro-2-hydroxyphenyl)-4-(2-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate can be compared with other similar compounds, such as:

    Spirocyclic compounds: These compounds share the spirocyclic core structure but differ in their functional groups and substituents.

    Phenolic compounds: Compounds containing hydroxyl groups attached to aromatic rings, which exhibit similar reactivity and biological activities.

    Triazaspiro compounds: These compounds feature the triazaspiro core structure and are studied for their diverse chemical and biological properties.

The uniqueness of Ethyl 2-(5-chloro-2-hydroxyphenyl)-4-(2-methoxyphenyl)-1,5,9-triazaspiro[5

Properties

Molecular Formula

C24H28ClN3O4

Molecular Weight

457.9 g/mol

IUPAC Name

ethyl 4-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-ene-9-carboxylate

InChI

InChI=1S/C24H28ClN3O4/c1-3-32-23(30)28-12-10-24(11-13-28)26-19(17-6-4-5-7-22(17)31-2)15-20(27-24)18-14-16(25)8-9-21(18)29/h4-9,14,19,26,29H,3,10-13,15H2,1-2H3

InChI Key

VZQPHMYFOYVPIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2(CC1)NC(CC(=N2)C3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4OC

Origin of Product

United States

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